Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclohexyl(1-ethoxyethoxy)methyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane typically involves the reaction of tributyltin hydride with cyclohexyl(1-ethoxyethoxy)methyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like diisopropylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The tin atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed coupling reactions are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. It can also participate in radical reactions due to the relatively weak bond between tin and hydrogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(1-ethoxyvinyl)tin: Similar in structure but contains an ethoxyvinyl group instead of a cyclohexyl(1-ethoxyethoxy)methyl group.
Tributyl[(1E)-3-methyl-1-butenyl]stannane: Contains a 3-methyl-1-butenyl group.
Tributyl[(methoxymethoxy)methyl]stannane: Contains a methoxymethoxy group.
Uniqueness
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
66222-15-9 |
---|---|
Molekularformel |
C23H48O2Sn |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
tributyl-[cyclohexyl(1-ethoxyethoxy)methyl]stannane |
InChI |
InChI=1S/C11H21O2.3C4H9.Sn/c1-3-12-10(2)13-9-11-7-5-4-6-8-11;3*1-3-4-2;/h9-11H,3-8H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
PDTJUDOLZCXWKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C1CCCCC1)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.